molecular formula C21H16ClFN4O4 B11209595 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11209595
M. Wt: 442.8 g/mol
InChI Key: VHCMOVJZNDMKEJ-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including chloro, methoxy, and fluoro groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, methoxy, and fluoro substituents through various chemical reactions. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of chloro, methoxy, and fluoro groups using reagents such as chlorinating agents, methoxylating agents, and fluorinating agents.

    Coupling Reactions: Coupling of different fragments to form the final compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro, methoxy, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: Compounds with a similar core structure but different substituents.

    Chlorophenyl derivatives: Compounds with a chloro group on a phenyl ring.

    Methoxyphenyl derivatives: Compounds with a methoxy group on a phenyl ring.

    Fluorophenyl derivatives: Compounds with a fluoro group on a phenyl ring.

The uniqueness of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(2-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C21H16ClFN4O4

Molecular Weight

442.8 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C21H16ClFN4O4/c1-31-18-7-6-11(8-14(18)22)25-20(28)13-10-24-27-17(12-4-2-3-5-15(12)23)9-16(21(29)30)26-19(13)27/h2-10,17,26H,1H3,(H,25,28)(H,29,30)

InChI Key

VHCMOVJZNDMKEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4F)C(=O)O)Cl

Origin of Product

United States

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